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Compound of Interest

Compound Name: Dibenzenesulfonimide

Cat. No.: B1583796

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of
dibenzenesulfonimide as a surrogate for ammonia in N-arylation reactions. This two-step
approach, involving an initial N-arylation of dibenzenesulfonimide followed by a subsequent
deprotection step, offers a viable route for the synthesis of primary arylamines. This method is
particularly useful when direct amination with ammonia is challenging. The protocols provided
are based on established methodologies for the N-arylation of sulfonamides and the cleavage
of N-arylsulfonyl groups.

Introduction

The synthesis of primary arylamines is a cornerstone of organic synthesis, with applications
ranging from pharmaceuticals to materials science. While methods like the Buchwald-Hartwig
amination and Ullmann condensation are powerful tools for C-N bond formation, the direct use
of ammonia can be problematic due to its volatility and potential for side reactions.
Dibenzenesulfonimide can serve as a practical ammonia equivalent. It can be N-arylated
under standard transition metal-catalyzed conditions to form a stable N-
aryldibenzenesulfonimide intermediate. Subsequent cleavage of the sulfonyl groups then
liberates the desired primary arylamine.

Reaction Principle
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The overall transformation involves two key steps:

e N-Arylation of Dibenzenesulfonimide: This step is typically achieved through copper- or
palladium-catalyzed cross-coupling reactions with aryl halides or other suitable arylating

agents.

» Deprotection of N-Aryldibenzenesulfonimide: The resulting N-arylated intermediate is then
subjected to reductive cleavage to release the primary arylamine.

Step 1: N-Arylation

Dibenzenesulfonimide Aryl Halide N-Aryldibenzenesulfonimide

Step 2: Deprotection

Primary Arylamine N-Aryldibenzenesulfonimide

Click to download full resolution via product page

Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Arylation of
Dibenzenesulfonimide (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the palladium-catalyzed N-arylation of
dibenzenesulfonimide with aryl bromides or chlorides.

Materials:
o Dibenzenesulfonimide
e Aryl halide (bromide or chloride)

» Palladium catalyst (e.g., Pdz(dba)s, Pd(OAC)2)
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Phosphine ligand (e.g., Xantphos, t-BuXPhos)

Base (e.g., Cs2C0s3, K3POa4)

Anhydrous solvent (e.g., toluene, dioxane)

Inert gas (Argon or Nitrogen)

Standard laboratory glassware for inert atmosphere reactions

Procedure:

To an oven-dried Schlenk flask, add dibenzenesulfonimide (1.2 mmol), the aryl halide (1.0
mmol), the base (2.0 mmol), the palladium catalyst (0.02-0.05 mmol), and the phosphine
ligand (0.04-0.10 mmol).

Evacuate and backfill the flask with an inert gas three times.
Add the anhydrous solvent (5-10 mL) via syringe.

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction
progress by TLC or LC-MS.

After completion, cool the reaction mixture to room temperature and dilute with a suitable
organic solvent (e.g., ethyl acetate).

Filter the mixture through a pad of celite to remove inorganic salts.
Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the N-
aryldibenzenesulfonimide.
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Protocol 2: Copper-Catalyzed N-Arylation of
Dibenzenesulfonimide (Ullmann Condensation)
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This protocol outlines a general procedure for the copper-catalyzed N-arylation of
dibenzenesulfonimide with aryl iodides.

Materials:

Dibenzenesulfonimide

e Aryl iodide

o Copper(l) iodide (Cul)

e Ligand (e.g., N,N'-dimethylethylenediamine, L-proline)
e Base (e.g., K2COs, Cs2C03)

e Solvent (e.g., DMF, DMSO)

 Inert gas (Argon or Nitrogen)

Standard laboratory glassware
Procedure:

 In areaction vessel, combine dibenzenesulfonimide (1.2 mmol), the aryl iodide (1.0 mmol),
Cul (0.2 mmol), the ligand (0.2 mmol), and the base (2.0 mmol).

e Flush the vessel with an inert gas.

e Add the solvent (5-10 mL).

e Heat the mixture to 110-135 °C and stir for 24-48 hours, monitoring by TLC or LC-MS.
e Upon completion, cool the reaction to room temperature.

» Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.
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» Purify the residue by column chromatography to yield the N-aryldibenzenesulfonimide.

Aryl Halide
Regeneration

Ligand
Exchange

Dibenzenesulfonimide

Ar-Pd(IT)-N(SO2Ph)2

N-Aryldibenzenesulfonimide

Click to download full resolution via product page
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Protocol 3: Deprotection of N-Aryldibenzenesulfonimide

This protocol provides a general method for the reductive cleavage of the N-
aryldibenzenesulfonimide to furnish the primary arylamine.

Materials:

* N-Aryldibenzenesulfonimide

o Samarium(ll) iodide (Smlz) solution in THF

e Cosolvent (e.g., DMPU)

e Anhydrous THF

e Quenching solution (e.g., saturated aqueous NaHCO3)

 Inert gas (Argon or Nitrogen)

Standard laboratory glassware for inert atmosphere reactions
Procedure:

» Dissolve the N-aryldibenzenesulfonimide (1.0 mmol) in anhydrous THF (10 mL) in a flask
under an inert atmosphere.

e Add DMPU (4.0 mmol) to the solution.
e Cool the mixture to O °C.

e Slowly add a solution of Smlz in THF (excess, e.g., 4-6 mmol) until a persistent deep blue
color is observed.

 Stir the reaction at 0 °C for 1-3 hours, monitoring the disappearance of the starting material
by TLC.

e Quench the reaction by the addition of saturated aqueous NaHCOs solution.

o Extract the aqueous layer with ethyl acetate.
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» Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

 Purify the crude product by column chromatography or distillation to obtain the primary

arylamine.

Quantitative Data

The following tables summarize representative yields for the N-arylation of various

sulfonamides under different catalytic systems. While data for dibenzenesulfonimide is not

explicitly available in the cited literature, these results for structurally related sulfonamides

provide a strong indication of the expected efficiency of the proposed protocols.

Table 1: Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Halides

Sulfona  Aryl Catalyst Temp Yield
Entry ] . Base Solvent
mide Halide (mol%) (°C) (%)
Benzene 4-
1 sulfonami  lodotolue  Cul (10) K2COs DMF 130 85
de ne
Methane  4-
2 sulfonami  Bromoani  Cul (20) Cs2C0s3 DMF 135 91
de sole
p- 1.
Toluenes
3 ) lodonaph  Cul (10) K3POa4 DMSO 120 88
ulfonami
thalene
de
Benzene 2-
4 sulfonami  Bromopy  Cul (20) KF/AI20s  Dioxane 110 78
de ridine

Data adapted from studies on the N-arylation of various sulfonamides.[1][2]

Table 2: Palladium-Catalyzed N-Arylation of Sulfonamides with Aryl Halides
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Cataly )
Sulfon  Aryl . Solven Temp Yield
Entry . . st Ligand Base
amide Halide t (°C) (%)
(mol%)
Methan  4- t-
[Pd(allyl 2-
1 esulfon Chlorot BuXPh K2COs 80 95
) )Cl]2 (1) MeTHF
amide oluene 0s
4-
Benzen
Bromoa Pd(OAc Xantph
2 esulfon Cs2COs  Toluene 100 92
] cetophe )2(2) 0s
amide
none
3-
Methan t-
Bromob  [Pd(allyl 2-
3 esulfon ) BuXPh K3POa 80 93
] enzonitr  )ClJ2 (1) MeTHF
amide | 0s
ile

Data compiled from literature on palladium-catalyzed sulfonamide N-arylation.[3][4]

Table 3: Deprotection of N-Arylsulfonamides

Entry

N-
Arylsulfonami
de

Reagent

Conditions

Yield (%)

N-(p-
Tolyl)benzenesulf  Smiz

onamide

THF/DMPU, 0 °C

85

N-Phenyl-p-
toluenesulfonami
de

Mg, MeOH

Reflux

90

N-(4-
Methoxyphenyl)b

- Smlz
enzenesulfonami

de

THF/DMPU, 0 °C

88
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Yields are representative for the cleavage of common N-arylsulfonamides.[5]

Disclaimer: The provided protocols are generalized procedures and may require optimization
for specific substrates. Researchers should consult the primary literature for more detailed
information and safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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